

2-Bromo-5-nitrothiazole CAS number 3034-48-8

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An In-Depth Technical Guide to **2-Bromo-5-nitrothiazole** (CAS 3034-48-8)

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-5-nitrothiazole

2-Bromo-5-nitrothiazole is a highly versatile heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry.^[1] Its structure, featuring a five-membered thiazole ring containing both sulfur and nitrogen, is strategically functionalized with two key groups: a bromine atom at the 2-position and a nitro group at the 5-position.^[2] This specific arrangement of functional groups imparts a unique electronic profile and reactivity, making it an invaluable intermediate in the synthesis of a wide array of complex molecules.^[3]

The true utility of this compound lies in the distinct roles of its substituents. The bromine atom serves as an excellent leaving group and a handle for cross-coupling reactions, while the potent electron-withdrawing nature of the nitro group activates the thiazole ring for specific chemical transformations.^[3] This dual functionality allows chemists to perform sequential and regioselective modifications, building molecular complexity with precision. Consequently, **2-Bromo-5-nitrothiazole** is not merely a reagent but a strategic linchpin in multi-step syntheses targeting novel pharmaceuticals, agrochemicals, and advanced functional materials.^{[2][3]} This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

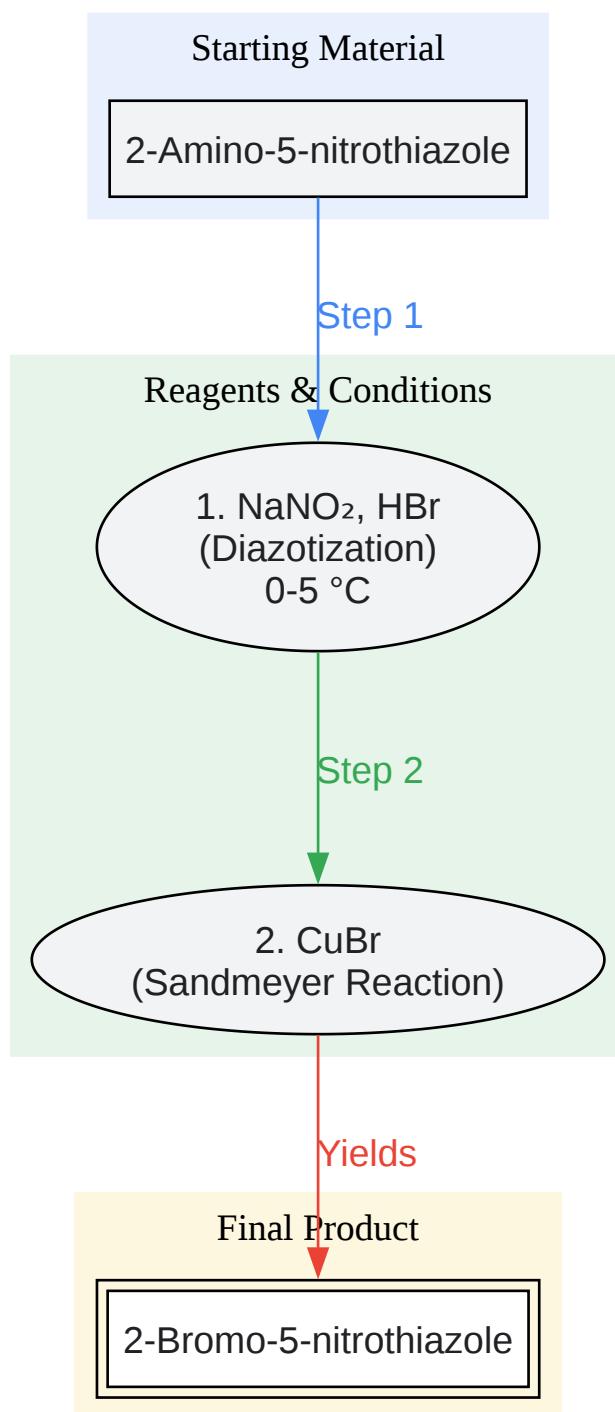
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **2-Bromo-5-nitrothiazole** are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	3034-48-8	[2][4][5]
Molecular Formula	C ₃ HBrN ₂ O ₂ S	[2][3][4]
Molecular Weight	209.02 g/mol	[3][4][5]
Appearance	Light yellow to brown crystalline powder	[2][3]
Melting Point	85-91 °C (decomposes)	[2][3]
IUPAC Name	2-bromo-5-nitro-1,3-thiazole	[4][6]
Purity	≥97% (GC)	[3][5]
Storage Conditions	Store at room temperature or under inert gas at 2–8 °C	[2][7]
Topological Polar Surface Area (TPSA)	56.03 Å ²	[5][8]
LogP (Computed)	1.8138	[5][8]
SMILES	[O-]-INVALID-LINK--c1cnc(Br)s1	[5][7]
InChI Key	ANIJFZVZXZQFDH-UHFFFAOYSA-N	[6]

Synthesis Pathway

While various proprietary methods exist, a common and logical synthetic approach to **2-Bromo-5-nitrothiazole** involves the diazotization of its amino precursor, 2-amino-5-nitrothiazole, followed by a Sandmeyer-type reaction. This well-established transformation in aromatic chemistry provides a reliable route to replace an amino group with a bromine atom.

Causality of Experimental Choices: The synthesis begins with 2-amino-5-nitrothiazole, a readily available starting material.^[9] The amino group is converted into a diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HBr). The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating its substitution. The subsequent introduction of a copper(I) bromide catalyst promotes the efficient replacement of the diazonium group with a bromide ion from the HBr solution, yielding the target compound.



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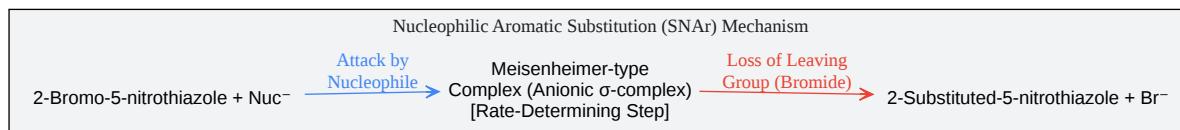
Caption: Plausible synthetic workflow for **2-Bromo-5-nitrothiazole**.

Core Reactivity: A Tale of Two Handles

The synthetic power of **2-Bromo-5-nitrothiazole** stems from its predictable and versatile reactivity, dominated by two primary pathways: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The thiazole ring is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effect of the 5-nitro group. This electronic pull makes the carbon atom at the 2-position, which is bonded to the bromine, highly electrophilic.[10] Consequently, it is susceptible to attack by a wide range of nucleophiles (Nuc^-).[11][12] The bromine atom functions as an effective leaving group (as Br^-), allowing for its displacement and the formation of a new carbon-nucleophile bond.[13][14] This reaction is fundamental for introducing diverse functional groups at the 2-position of the thiazole ring.



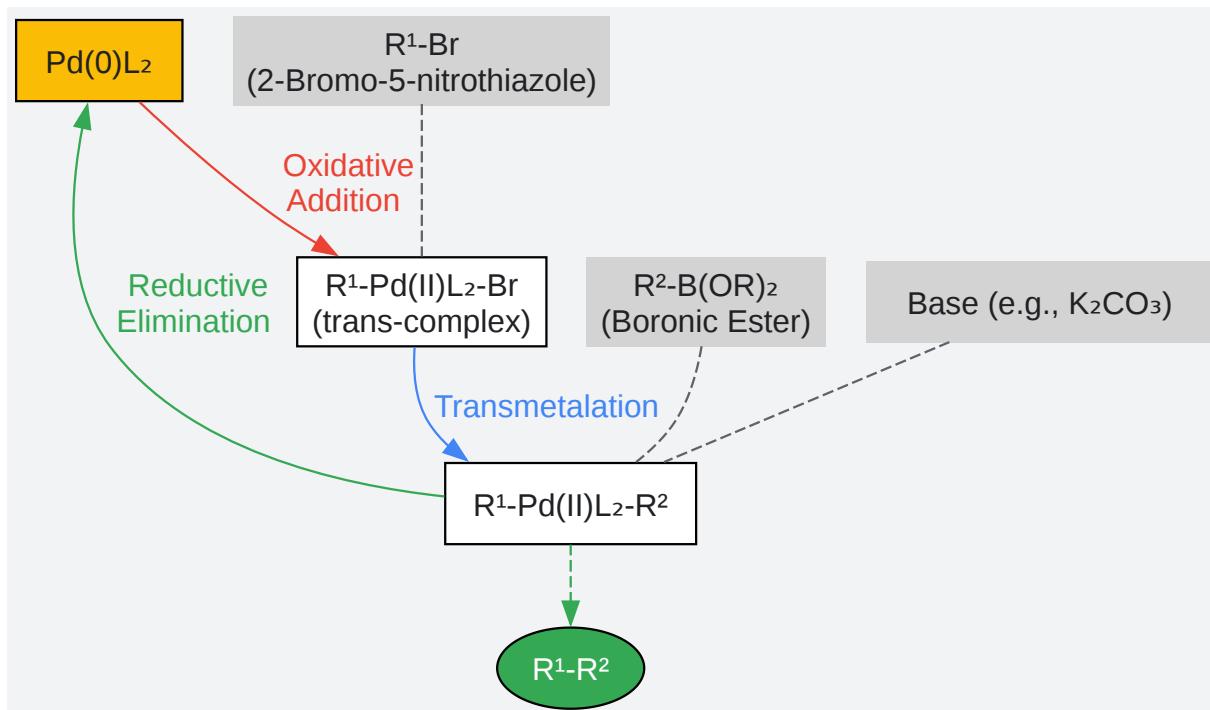
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Caption: Logical workflow of the SNAr reaction on **2-Bromo-5-nitrothiazole**.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond in **2-Bromo-5-nitrothiazole** makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful bond-forming methodologies in modern organic synthesis. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly prominent.[15][16] This reaction enables the formation of carbon-carbon bonds, linking the thiazole core to various aryl, heteroaryl, or alkyl groups, which is a cornerstone of drug discovery and materials science.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is a self-validating system: the catalyst is consumed in the initial step and regenerated in the final step, allowing a small amount of palladium to facilitate a large number of transformations.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of **2-Bromo-5-nitrothiazole** with a generic arylboronic acid.

Objective: To synthesize 2-aryl-5-nitrothiazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **2-Bromo-5-nitrothiazole (1.0 eq)**

- Arylboronic acid (1.2 eq)
- Palladium(II) acetate [$\text{Pd}(\text{OAc})_2$] (0.02 eq, 2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
- Potassium phosphate (K_3PO_4), finely ground (3.0 eq)
- Toluene and Water (e.g., 10:1 v/v)

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Bromo-5-nitrothiazole** (1.0 eq), the arylboronic acid (1.2 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), SPhos (0.04 eq), and K_3PO_4 (3.0 eq).
- Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the $\text{Pd}(0)$ active catalyst is oxygen-sensitive.
- Solvent Addition: Add degassed toluene and water via syringe. The use of a biphasic solvent system is common and often enhances the reaction rate.[\[17\]](#)
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-aryl-5-nitrothiazole.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for Suzuki couplings of heteroaryl halides.[\[17\]](#)[\[18\]](#) The choice of a palladium acetate/SPhos catalytic system is known for its high efficiency and broad substrate scope. The use of K_3PO_4 as the base is standard for activating the boronic acid for transmetalation.[\[17\]](#) Monitoring by

TLC or LC-MS provides in-process validation that the starting material is consumed and the product is formed.

Applications in Scientific Research and Development

The unique reactivity of **2-Bromo-5-nitrothiazole** makes it a valuable starting point for various research endeavors.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of novel therapeutic agents.[3] The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs.[19][20] Derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][19][21] For example, it serves as a precursor to compounds like Nitazoxanide, an antiprotozoal drug.[22][23]
- **Agrochemicals:** The compound is used in the formulation of next-generation pesticides and herbicides, leveraging the biological activity of the nitrothiazole core to protect crops and improve yields.[2][3]
- **Material Science:** Researchers are exploring its use in creating novel organic materials for electronics and specialized coatings, where its electronic properties can be harnessed to enhance performance and durability.[3]
- **Biochemical Probes:** In biochemical research, it is used to synthesize enzyme inhibitors and receptor binding ligands, aiding in the elucidation of biological pathways and disease mechanisms.[3]

Safety and Handling

As with any active chemical reagent, proper handling of **2-Bromo-5-nitrothiazole** is essential.

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- **Precautionary Codes:** P261, P264, P280, P302+P352, P305+P351+P338.[4]

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) at 2-8 °C is recommended.[2][7]

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